molecular formula C23H25NO2 B14979676 3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-phenylethyl)propanamide

3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-phenylethyl)propanamide

Cat. No.: B14979676
M. Wt: 347.4 g/mol
InChI Key: FWYPQFKUKNXEML-UHFFFAOYSA-N
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Description

3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-phenylethyl)propanamide is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

The synthesis of 3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-phenylethyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the furan ring followed by the introduction of the 3,4-dimethylphenyl group. The final step involves the attachment of the N-(2-phenylethyl)propanamide moiety. Industrial production methods often utilize catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the furan ring or the phenyl groups. Common reagents used in these reactions include sodium borohydride for reduction and halogenating agents for substitution.

Scientific Research Applications

3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-phenylethyl)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds include other furan derivatives such as 2-furoic acid and 5-nitrofuran-2-yl derivatives. What sets 3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-phenylethyl)propanamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H25NO2

Molecular Weight

347.4 g/mol

IUPAC Name

3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-phenylethyl)propanamide

InChI

InChI=1S/C23H25NO2/c1-17-8-9-20(16-18(17)2)22-12-10-21(26-22)11-13-23(25)24-15-14-19-6-4-3-5-7-19/h3-10,12,16H,11,13-15H2,1-2H3,(H,24,25)

InChI Key

FWYPQFKUKNXEML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)CCC(=O)NCCC3=CC=CC=C3)C

Origin of Product

United States

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